Antifungal Potency: Inferior to the 3,4-Dichloro Analog in a Candida spp. Panel
Direct comparative data for N-benzyl-5-(2-chlorophenyl)furan-2-carboxamide itself is not available in the primary literature evaluated. However, class-level inference from a closely related analog, N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide, indicates that the 2-chloro substitution pattern is likely to confer substantially reduced antifungal activity compared to the 3,4-dichloro substitution pattern. In a 2025 study evaluating twelve 5-arylfuran-2-carboxamide derivatives against Candida species, the 3,4-dichlorophenyl analog (compound 6) was identified as the most active compound, with MIC values of 0.062–0.125 mg/mL against C. glabrata and 0.125–0.250 mg/mL against C. parapsilosis [1]. The study's SAR analysis highlighted that the presence and position of halogen substituents on the phenyl ring are critical for antifungal potency. This class-level inference suggests that N-benzyl-5-(2-chlorophenyl)furan-2-carboxamide would not be the optimal choice for antifungal applications when compared to its more potent 3,4-dichloro congener.
| Evidence Dimension | Antifungal activity (MIC) |
|---|---|
| Target Compound Data | Not directly reported; inferred to be lower potency |
| Comparator Or Baseline | N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide (compound 6) |
| Quantified Difference | Not quantifiable for target; comparator MIC = 0.062–0.125 mg/mL (C. glabrata) and 0.125–0.250 mg/mL (C. parapsilosis) |
| Conditions | In vitro broth microdilution assay against C. glabrata and C. parapsilosis strains, including clinical isolates |
Why This Matters
This class-level SAR insight is critical for procurement decisions, as it directs researchers away from assuming all halogenated analogs are functionally equivalent and highlights the need for empirical validation of the specific 2-chloro derivative's activity before committing resources.
- [1] Mirabile S, Ginestra G, Pennisi R, Barreca D, Mandalari G, Gitto R. Synthesis and Antifungal Evaluation Against Candida spp. of 5-Arylfuran-2-Carboxamide Derivatives. Microorganisms. 2025;13(8):1835. View Source
